molecular formula C6H14O2 B1362487 2-Ethyl-2-methyl-1,3-propanediol CAS No. 77-84-9

2-Ethyl-2-methyl-1,3-propanediol

Cat. No. B1362487
CAS RN: 77-84-9
M. Wt: 118.17 g/mol
InChI Key: VNAWKNVDKFZFSU-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,3-propanediol is a colorless, low viscosity liquid with a unique molecular structure . It is a branched asymmetric aliphatic diol . This structure inhibits the crystallization of MPDiol Glycol allowing it to remain liquid even in cold temperatures . It is a biodegradable, colorless glycol . This low molecular weight compound has no significant hazard potential and is widely used in polymer and coating applications .


Synthesis Analysis

There are several papers related to the synthesis of 2-Ethyl-2-methyl-1,3-propanediol. One paper discusses the enzymatic desymmetrization of 2-amino-2-methyl-1,3-propanediol . Another paper presents a new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration . A third paper discusses the biosynthesis of structurally diverse diols via a general route .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-methyl-1,3-propanediol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

There are several studies on the chemical reactions involving 2-Ethyl-2-methyl-1,3-propanediol. One study investigates the kinetics of carbon dioxide reaction with aqueous blend of 2-amino-2-ethyl-1,3-propanediol (AEPD) with piperazine (PZ) . Another study discusses the reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1,3-propanediol and carbon dioxide .


Physical And Chemical Properties Analysis

2-Ethyl-2-methyl-1,3-propanediol has a molecular weight of 118.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . Its exact mass is 118.099379685 g/mol . Its topological polar surface area is 40.5 Ų .

Scientific Research Applications

Magnetic Cooling Applications

One of the notable applications of 2-Ethyl-2-methyl-1,3-propanediol derivatives is in the field of magnetic cooling. Specifically, compounds such as mixed-valent Mn supertetrahedra and planar discs, synthesized using 2-amino-2-methyl-1,3-propanediol and 2-amino-2-ethyl-1,3-propanediol, have shown potential as enhanced magnetic coolers. These complexes exhibit large magnetocaloric effects, making them suitable for low-temperature refrigeration applications (Manoli et al., 2008).

Catalysis and Chemical Synthesis

2-Ethyl-2-methyl-1,3-propanediol is involved in various catalytic processes and chemical syntheses. For instance, the hydrogenation of dimethyl malonate to 1,3-propanediol over a Cu/SiO2 catalyst has been studied, indicating the significance of 1,3-propanediol as a monomer in polytrimethylene-terephthalate production (Zheng et al., 2017). Additionally, the catalytic dehydration of 1,2-propanediol to produce propanal, with the involvement of 2-ethyl-4-methyl-1,3-dioxolane, has been examined (Mori et al., 2009).

Thermal Conductivity and Energy Storage

The thermal conductivities of compounds like 2-amino-2-methyl-1,3-propanediol (AMP) and their mixtures are crucial in energy storage applications. The measured thermal conductivities suggest potential usage in thermal storage of energy, with the temperature range from 20°C to their supermelting temperatures being a critical factor (Zhang & Xu, 2001).

Biotechnology and Fermentation

In the field of biotechnology, 1,3-propanediol, a derivative of 2-Ethyl-2-methyl-1,3-propanediol, has been extensively researched. For example, studies on the biological production of 2,3-butanediol, a compound closely related to 1,3-propanediol, have shown its importance in chemical feedstocks and liquid fuels (Syu, 2001). Moreover, advancements in genetically engineered strains for efficient 1,3-Propanediol production from glycerol highlight the biotechnological significance of these compounds (Yang et al., 2018).

Future Directions

There are several papers discussing the future directions of research involving 2-Ethyl-2-methyl-1,3-propanediol. One paper discusses the construction of a synthetic pathway for the production of 1,3-propanediol . Another paper discusses the potential for 2-Ethyl-2-methyl-1,3-propanediol in the context of the synthesis of methacrylic acid .

properties

IUPAC Name

2-ethyl-2-methylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAWKNVDKFZFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227813
Record name 2-Ethyl-2-methylpropane-1,3-diol
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Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Ethyl-2-methyl-1,3-propanediol

CAS RN

77-84-9
Record name 2-Ethyl-2-methyl-1,3-propanediol
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Record name 2-Ethyl-2-methyl-1,3-propanediol
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Record name 2-Ethyl-2-methylpropane-1,3-diol
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Record name 2-ethyl-2-methylpropane-1,3-diol
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Record name 2-ETHYL-2-METHYL-1,3-PROPANEDIOL
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Synthesis routes and methods I

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
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34%

Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
H Hideto, Y Masanori, Y Masayoshi… - JOURNAL OF …, 2004 - cir.nii.ac.jp
The present study is concerned with preparation of erythritol–polyalcohols mixtures as PCMs, which may be applicable for heat storage in the temperature range between 80 and 100 C …
Number of citations: 3 cir.nii.ac.jp
H Kikukawa, S Shimizu, N Ota, Y Yasohara, N Ito… - Biocatalysis and …, 2019 - Elsevier
In this study, we attempted to achieve efficient synthesis of (S)-form 2-(hydroxymethyl)-2-methylbutanoic acid (HMMBA) from 2-ethyl-2-methyl-1,3-propanediol (EMPD) using an …
Number of citations: 4 www.sciencedirect.com
H Kikukawa, R Koyasu, Y Yasohara… - Bioscience …, 2019 - academic.oup.com
Rhodococcus sp. 2N was found as a 1,3-propanediols-oxidizing strain from soil samples through enrichment culture using 2,2-diethyl-1,3-propanediol (DEPD) as the sole carbon source…
Number of citations: 1 academic.oup.com
H Hidaka, M Yamazaki, M Yabe, H Kakiuchi… - Journal of chemical …, 2004 - jstage.jst.go.jp
1Mitsubishi Chemical Group Science and Technology Research Center Inc., Toho-cho 1, Yokkaichi-shi, Mie 510-8530, Japan 2Department of Chemical Engineering, Nagoya University…
Number of citations: 39 www.jstage.jst.go.jp
H Nakada, M Kubota, F Watanabe, H Matsuda… - Kagaku Kogaku …, 2006 - cheric.org
To develop new organic PCMs for use in hot water supply, an attempt was made to adjust the melting temperature as well as the latent heat, by adding polyalcohol to erythritol, which …
Number of citations: 6 www.cheric.org
K Hiraoka, M Takesue, T Yokoyama - Polymer journal, 2004 - nature.com
A series of cationic polyurethane (PU) elastomers with pendant ammonium group, different polyether chains, and different content of ionic groups were prepared by nonsolvent …
Number of citations: 11 www.nature.com
I Grosu, G Ple, C Mesaros, S Mager - Heterocyclic Communications, 1997 - degruyter.com
The stereoisomerism of some spiro-1, 3-dioxanes obtained from substituted cyclohexanones and 2-methyl-2-ethyl-1, 3-propanediol is discussed on the basis of the helical chirality of …
Number of citations: 8 www.degruyter.com
HS Lee, DH Kim - Bioorganic & medicinal chemistry, 2003 - Elsevier
2-Ethyl-2-methyl-3-mercaptopropanoic acid (6) and 2-benzyl-2-methyl-3-mercaptopropanoic acid (7) were synthesized and evaluated as inhibitors for carboxypeptidase A (CPA), a …
Number of citations: 22 www.sciencedirect.com
RT Darby, AM Kaplan - Applied microbiology, 1968 - Am Soc Microbiol
One hundred laboratory-synthesized polyurethanes were tested by a mixed-culture petri dish method for susceptibility to fungus attack. Polyether polyurethanes were moderately to …
Number of citations: 407 journals.asm.org
XX Guo, Z Zhang, JP Hai - Advanced Materials Research, 2012 - Trans Tech Publ
Amino acid hydrolysates were obtained from dried clamworm of Perinereis aibuhitensis by acid hydrolysis method. Maillard reaction products(MRPs) were prepared with the amino acid …
Number of citations: 0 www.scientific.net

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